molecular formula C10H14N2O2 B8378348 Methyl 3,5-bis(aminomethyl)benzoate

Methyl 3,5-bis(aminomethyl)benzoate

Cat. No.: B8378348
M. Wt: 194.23 g/mol
InChI Key: BVRBASQKOXPGDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,5-bis(aminomethyl)benzoate is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 3,5-bis(aminomethyl)benzoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6,11-12H2,1H3

InChI Key

BVRBASQKOXPGDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred suspension of crude 10 (0.77 g) and 10% Pd on carbon (0.07 g) in methanol (5 mL) was degassed at room temperature and then subjected to 1 atm of hydrogen gas via inflated balloon for 12 h. Excess hydrogen was removed under vacuum and the reaction vessel was purged with argon. The reaction mixture was filtered through filter agent Celatom FW-14 with methanol washings to remove catalyst. The filtrate was concentrated under reduced pressure to provide 0.60 g of methyl 3,5-bis(aminomethyl)benzoate (11) as a pale yellow oil. The crude product was used without further purification; IR(thin film): 3357, 3296, 2951, 1721, 1651, 1602, 1544, 1435, 1307, 1224 cm-1 ; PMR (DMSO-d6) δ7.76 (s, 2 H), 7.56 (s, 1 H), 3.85 (s, 4 H), 3.79 (s, 3 H).
Name
10
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.07 g
Type
catalyst
Reaction Step One

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